Cholecystokinin-33, specifically the human sulfated form, is a peptide hormone that plays a crucial role in the gastrointestinal system. It is primarily involved in the regulation of digestion and satiety, acting both as a hormone and a neurotransmitter. This peptide is derived from the larger precursor protein procholecystokinin and is characterized by its ability to stimulate the secretion of digestive enzymes from the pancreas and bile from the gallbladder. The sulfation of tyrosine residues enhances its biological activity, making it more potent than its non-sulfated counterparts.
Cholecystokinin-33 is synthesized in the I-cells of the intestinal mucosa in response to dietary fats and proteins. It is released into the bloodstream, where it exerts its effects on various organs, including the pancreas and gallbladder. The presence of cholecystokinin receptors in both the gastrointestinal tract and central nervous system underscores its multifaceted roles in digestion and appetite regulation.
Cholecystokinin-33 belongs to the family of gut-brain peptides, which are involved in signaling between the gastrointestinal tract and the brain. It is classified as a peptide hormone due to its structural composition and physiological functions.
The synthesis of cholecystokinin-33 can be achieved through various methods, including solid-phase peptide synthesis and total chemical synthesis. The latter involves using thioester-mediated segment coupling techniques to assemble larger isoforms of cholecystokinin peptides, such as CCK-39 and CCK-58. These methods allow for precise control over peptide length and modifications, such as sulfation at specific tyrosine residues .
In solid-phase synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. The incorporation of sulfated tyrosine requires specific reagents that facilitate sulfation during or after synthesis. This process typically yields high purity peptides suitable for biological studies.
Cholecystokinin-33 consists of 33 amino acids with a specific sequence that includes several post-translational modifications. The sulfation occurs at the tyrosine residue, which significantly enhances its biological activity. The molecular structure features a characteristic arrangement of amino acids that allows for receptor binding and activation.
The molecular formula for cholecystokinin-33 is C₁₆H₂₁N₃O₆S, with a molecular mass of approximately 367.42 g/mol. Its three-dimensional structure can be modeled using computational techniques to predict interactions with specific receptors.
Cholecystokinin-33 undergoes various biochemical reactions upon release into circulation. It binds to cholecystokinin receptors (CCK-1 and CCK-2), leading to intracellular signaling cascades that promote digestive enzyme secretion and gallbladder contraction.
The binding affinity of cholecystokinin-33 varies between receptor subtypes; it shows significantly higher affinity for CCK-1 receptors compared to CCK-2 receptors. This differential binding leads to distinct physiological responses depending on receptor activation levels .
Upon binding to its receptors, cholecystokinin-33 activates G-protein-coupled receptor pathways, leading to increased levels of cyclic adenosine monophosphate (cAMP) within target cells. This rise in cAMP activates protein kinase A, which mediates various downstream effects including enzyme secretion from pancreatic acinar cells and bile release from the gallbladder.
Research indicates that at low concentrations, cholecystokinin stimulates zymogen secretion from pancreatic cells, while at higher concentrations, it can inhibit further secretion . This dual action highlights its regulatory role in digestive processes.
Cholecystokinin-33 is typically found as a white powder when synthesized or purified for research purposes. It is soluble in aqueous solutions at physiological pH levels.
The chemical stability of cholecystokinin-33 can vary based on environmental conditions such as temperature and pH. It is sensitive to degradation by proteolytic enzymes, necessitating careful handling during experimental applications.
Cholecystokinin-33 has several scientific uses:
The discovery of cholecystokinin represents a landmark in gastrointestinal endocrinology. In 1928, physiologists Ivy and Oldberg identified a substance in intestinal extracts that triggered gallbladder contraction, naming it "cholecystokinin" (Greek: chole = bile, kystis = bladder, kinin = to move) [6]. Decades later, in 1968, Jorpes and Mutt achieved the critical feat of isolating and sequencing porcine CCK-33, revealing it as a 33-amino acid peptide with a sulfated tyrosine residue essential for biological activity [2] [6]. Concurrently, researchers uncovered its dual identity: CCK-33 functions not only as a hormone secreted by intestinal I-cells but also as a neurotransmitter in the central nervous system. This established CCK-33 as a key brain-gut peptide orchestrating digestive functions while influencing neural processes like satiety and anxiety [1] [4]. Its classification as a gastrointestinal hormone stems from its endocrine action—released into the bloodstream upon nutrient detection in the duodenum to stimulate pancreatic enzyme secretion and gallbladder contraction [1] [2].
Table 1: Key Historical Milestones in CCK-33 Research
Year | Discovery | Researchers | Significance |
---|---|---|---|
1928 | Identification of gallbladder-contracting factor | Ivy & Oldberg | Named "Cholecystokinin"; established hormonal nature |
1943 | Discovery of "Pancreozymin" stimulating pancreas | Harper & Raper | Later found to be identical to CCK |
1968 | Isolation & sequencing of porcine CCK-33 | Jorpes & Mutt | Revealed structure and critical sulfated tyrosine modification (Tyr²⁷) |
1975 | Detection of CCK in mammalian brain | Multiple groups | Established CCK-33/CCK-8 as significant neuropeptides |
1980s-90s | Characterization of CCK receptors (CCK1R, CCK2R) | Multiple groups | Clarified distinct roles in peripheral vs. central actions and sulfation dependence |
Sulfated CCK-33 is a product of complex biosynthetic processing. It originates from a 115-amino acid precursor, preprocholecystokinin. Proteolytic cleavage yields proCCK, which undergoes critical post-translational modifications within the trans-Golgi network and secretory granules [5] [9]. The definitive structure of human CCK-33 is:
K I Q R A R D Q G S M K K N L Q S L D P S H R I S D R D Y(SO₃H) M G W M D F
The signature modifications defining bioactive CCK-33 are:
Table 2: Key Structural Features and Modifications of Sulfated CCK-33
Structural Feature | Location/Details | Functional Consequence |
---|---|---|
Tyrosine Sulfation | Tyr²⁷ (7th residue from C-terminus) | Mandatory for high-affinity binding and activation of CCK1R (gallbladder, pancreas, vagi) |
C-terminal Amidation | Phe³³ (-CONH₂) | Essential for receptor binding and activation (CCK1R & CCK2R); protects against degradation |
Core Bioactive Sequence | C-terminal Heptapeptide: -Y(SO₃H)MGWMDF-NH₂ | Contains all information needed for receptor binding and biological activity |
Shared C-terminal Pentapeptide | -MGWMDF-NH₂ (CCK) / -GWMDF-NH₂ (Gastrin) | Basis for cross-reactivity with CCK2R/gastrin receptor |
Disulfide Bonds | None in CCK-33 | Unlike some hormones (e.g., insulin), CCK relies on linear sequence and PTMs |
Tyrosine sulfation is a crucial determinant of CCK-33's physiological specificity and potency. Its biological significance manifests in several key mechanisms:
Table 3: Biological Actions Mediated by Sulfated CCK-33 via Specific Receptors
Target Receptor | Primary Tissue Distribution | Key Actions Triggered by Sulfated CCK-33 | Sulfation Dependence |
---|---|---|---|
CCK1R (CCK-A) | Gallbladder smooth muscle, Pancreatic acini, Gastric Chief/D cells, Vagal afferents (peripheral), Area postrema/NTS | Gallbladder contraction & bile release; Pancreatic enzyme secretion; Inhibition of gastric emptying; Induction of satiety (via vagal afferents); Regulation of GI motility | Absolute Requirement |
CCK2R (CCK-B) | CNS (Cortex, Amygdala, Hippocampus), Gastric parietal/ECL cells, Some pancreatic cells, Various cancer cells | Anxiety/Panic responses; Memory modulation; Pain perception; Modulation of gastric acid secretion (via histamine release from ECL cells); Trophic effects; Potential neurotransmitter/modulator role | Not Required (Binds sulfated & unsulfated CCK/gastrin) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4